molecular formula C9H9NO2 B101151 1-Phenyl-2-nitropropene CAS No. 18315-84-9

1-Phenyl-2-nitropropene

Cat. No. B101151
CAS RN: 18315-84-9
M. Wt: 163.17 g/mol
InChI Key: WGSVFWFSJDAYBM-BQYQJAHWSA-N
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Description

1-Phenyl-2-nitropropene is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss 1-Phenyl-2-nitropropene, they do provide insights into related compounds and their behaviors, which can be informative for understanding the characteristics of 1-Phenyl-2-nitropropene.

Synthesis Analysis

The synthesis of related compounds often involves the use of common and less expensive reagents, as demonstrated in the synthesis of 2-arylpropenoic acid esters with nitro groups in their phenyl ring . This methodology could potentially be adapted for the synthesis of 1-Phenyl-2-nitropropene. Additionally, the synthesis of 1-bromo-3,3,3-trifluoro-1-nitropropene provides an example of how nitropropenes can be synthesized and further reacted with other compounds such as phenyl azide .

Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-nitropropene can be inferred from studies on similar compounds. For instance, the molecular structure of 1-phenyl-2-nitroguanidine is described as nonplanar with almost planar nitroguanyl and phenyl groups . This suggests that 1-Phenyl-2-nitropropene may also exhibit a nonplanar structure with distinct planar fragments.

Chemical Reactions Analysis

The reactivity of nitropropenes is a subject of interest. For example, the low reactivity of (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile in comparison to other similar derivatives has been studied, and its zwitterionic nature in the solid state and in solution has been proposed . This could provide insights into the reactivity of 1-Phenyl-2-nitropropene. Additionally, the reactions between nitroolefins and enamines from cycloalkanones have been explored, although no ring-chain tautomerism was found for 1-nitro-1-phenylpropene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-2-nitropropene can be deduced from spectroscopic investigations of similar compounds. Spectroscopic analysis using FT-IR, FT-Raman, UV, and NMR has been conducted on 1-phenyl-2-nitropropene, revealing information about its vibrational modes, molecular parameters, and non-linear optical properties . The vasorelaxant effects of 1-nitro-2-phenylethane, a related compound, have been linked to the stimulation of the soluble guanylate cyclase-cGMP pathway, which could suggest potential biological activities for 1-Phenyl-2-nitropropene .

Scientific Research Applications

1-Phenyl-2-nitropropene Spectral and Quantum Computational Insights


Spectral analysis of 1-Phenyl-2-nitropropene, including FTIR, FT Raman, FT NMR, and UV-Vis spectra, was performed, backed by quantum mechanical computations using ab-initio and density functional theories. This comprehensive study provided insights into the molecule's structure, vibration modes, and the nonlinear property of the molecule, including its dipole moment, polarizability, and hyperpolarizability. HOMO-LUMO mappings revealed charge transfer possibilities, while NBO analysis pictured the charge transfer between localized bonds and lone pairs. Additionally, the molecule's local reactivity was studied using the Fukui function, and its thermodynamic properties at various temperatures were calculated (Xavier & Periandy, 2015).

Future Directions

1-Phenyl-2-nitropropene has potential applications in pharmaceutical synthesis, herbicidal properties, and antibacterial activities . It plays a significant role in the production of certain medications such as Adderall . It can also be utilized in the formulation of herbicides to control unwanted plant growth and weeds . Its future directions could include further exploration of these applications and continued study of its properties and potential uses .

properties

IUPAC Name

[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSVFWFSJDAYBM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336391
Record name [(1E)-2-Nitroprop-1-en-1-yl]benzene
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-nitropropene

CAS RN

705-60-2, 18315-84-9
Record name 1-Phenyl-2-nitropropene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Nitropropenyl)benzene, (E)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-nitropropene
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Record name [(1E)-2-Nitroprop-1-en-1-yl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Nitropropenyl)-benzene
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Record name (E)-(2-Nitroprop-1-en-1-yl)benzene
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Record name 1-PHENYL-2-NITROPROPENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-2-nitropropene
Reactant of Route 2
1-Phenyl-2-nitropropene

Citations

For This Compound
174
Citations
S Xavier, S Periandy - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
… In this paper, the spectral analysis of 1-phenyl-2-nitropropene is carried out using the FTIR, FT Raman, FT NMR and UV–Vis spectra of the compound with the help of quantum …
Number of citations: 58 www.sciencedirect.com
J DeRuiter, CR Clark, FT Noggle - Journal of chromatographic …, 1994 - academic.oup.com
… Initially benzalde hyde was treated with butylamine, and the resulting imine was heated at reflux with nitroethane and acetic acid to yield 1-phenyl2-nitropropene. It is reported (6) that l-…
Number of citations: 19 academic.oup.com
FT Noggle - journal of Chromatographic Science, 1994 - chemistry.mdma.ch
… The conversion of 1-phenyl-2-nitropropene to amphetamine … upon catalytic reduction of 1-phenyl-2-nitropropene. However, … be used to convert 1-phenyl-2-nitropropene to amphetamine …
Number of citations: 3 chemistry.mdma.ch
Y Li, T Izumi - Journal of the Chinese Chemical Society, 2002 - Wiley Online Library
… The re duc tion of 1-phenyl-2-nitropropene-1 (1) on us ing ru … amine from start ing ma te rial 1-phenyl-2-nitropropene-1 (1). … When the hy dro ge na tion of 1-phenyl-2-nitropropene-1 (1) …
Number of citations: 7 onlinelibrary.wiley.com
BM Miller, PN Culshaw, SL Cresswell, WA Loughlin… - Forensic Chemistry, 2023 - Elsevier
… It involves the base-catalysed Knoevenagel condensation of benzaldehyde 1 and nitroethane 2 to form 1-phenyl-2-nitropropene 3. The 1-phenyl-2-nitropropene 3 is then converted to …
Number of citations: 0 www.sciencedirect.com
M Collins, H Salouros, AT Cawley… - Rapid …, 2010 - Wiley Online Library
… This paper describes the synthesis of 1-phenyl-2-nitropropene from benzaldehyde, produced via the catalytic oxidation of toluene, and nitroethane, the subsequent syntheses of …
M many thanx Barium - the-hive.archive.erowid.org
… %) of N-(beta-phenylisopropyl)-hydroxylamine, mp 63-64C, which was not depressed when mixed with the sample obtained from the reverse addition of LAH to 1-phenyl-2-nitropropene…
Number of citations: 2 the-hive.archive.erowid.org
RT Gilsdorf, FF Nord - Journal of the American Chemical Society, 1952 - ACS Publications
… addition of lithium aluminum hydride to 1-phenyl-2-nitropropene-l was studied in detail in order to correlate this method with those previously recorded in the literature for the reduction …
Number of citations: 77 pubs.acs.org
Y Sarrafi, K Alimohammadi - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… 3 O 3 , was synthesized by a multi-component 1,3-dipolar cycloaddition of azomethine ylide, derived from isatin and proline by a decarboxylative route, and (E)-1-phenyl-2-nitropropene. …
Number of citations: 3 scripts.iucr.org
K Alimohammadi, Y Sarrafi, M Tajbakhsh, S Yeganegi… - Tetrahedron, 2011 - Elsevier
… nitrostyrene and (E)-1-phenyl-2-nitropropene were studied using experimental and theoretical … reactions were performed with (E)-1-phenyl-2-nitropropene, a remarkable inversion in the …
Number of citations: 80 www.sciencedirect.com

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